L-838417

Descripción

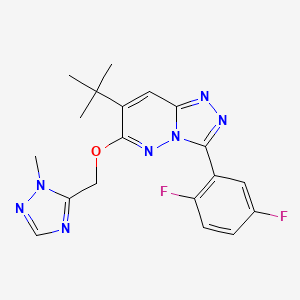

Structure

3D Structure

Propiedades

IUPAC Name |

7-tert-butyl-3-(2,5-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N7O/c1-19(2,3)13-8-15-24-25-17(12-7-11(20)5-6-14(12)21)28(15)26-18(13)29-9-16-22-10-23-27(16)4/h5-8,10H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDUNOMMYOKHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=NN=C(N2N=C1OCC3=NC=NN3C)C4=C(C=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432710 | |

| Record name | L 838417 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286456-42-6 | |

| Record name | 3-(2,5-Difluorophenyl)-7-(1,1-dimethylethyl)-6-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286456-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-838417 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286456426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 838417 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-838417 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CZO0970G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-838,417: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-838,417 is a structurally distinct, nonbenzodiazepine compound widely utilized in scientific research for its anxiolytic properties.[1] Developed by Merck, Sharp and Dohme, it functions as a subtype-selective positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] Its unique pharmacological profile, characterized by potent anxiolytic effects without the sedation commonly associated with classical benzodiazepines, makes it an invaluable tool for dissecting the neurobiological roles of specific GABAA receptor subtypes.[1][3][4] This guide provides an in-depth examination of the mechanism of action of L-838,417, including its quantitative pharmacology, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Core Mechanism of Action

L-838,417 exerts its effects by binding to the benzodiazepine site on the GABAA receptor, an ionotropic receptor that functions as a ligand-gated chloride channel.[2][4] The binding of the endogenous ligand, GABA, opens the channel, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[3]

L-838,417 is a positive allosteric modulator (PAM), meaning it enhances the effect of GABA without directly activating the receptor itself.[5] It increases the affinity of GABA for its binding site, leading to a greater Cl⁻ influx for a given concentration of GABA. The key to L-838,417's pharmacological profile is its unique subtype selectivity. It acts as a partial agonist at GABAA receptors containing α₂, α₃, and α₅ subunits, but as a negative allosteric modulator or antagonist with negligible efficacy at the α₁ subtype.[1][2][3][6] It has little affinity for receptors containing α₄ or α₆ subunits.[1]

Caption: Allosteric modulation of the GABA-A receptor by L-838,417.

Quantitative Pharmacological Data

The subtype selectivity of L-838,417 has been quantified through radioligand binding assays and functional electrophysiological studies. The data clearly demonstrates its high affinity for several α subunits, coupled with differential efficacy at each.

Table 1: Binding Affinity of L-838,417 at Human Recombinant GABAA Receptor Subtypes

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

| α₁β₃γ₂ | 0.79 |

| α₂β₃γ₂ | 0.67 |

| α₃β₃γ₂ | 0.67 |

| α₅β₃γ₂ | 2.25 |

| Data sourced from Tocris Bioscience.[6] |

Table 2: Functional Efficacy of L-838,417 at GABAA Receptor Subtypes

| Receptor Subtype | Functional Activity |

| α₁β₃γ₂ | Antagonist / Negative Allosteric Modulator (No efficacy) |

| α₂β₃γ₂ | Partial Agonist |

| α₃β₃γ₂ | Partial Agonist |

| α₅β₃γ₂ | Partial Agonist |

| Data compiled from multiple sources.[1][2][3][6] |

Resulting Pharmacological Effects

The unique receptor binding and efficacy profile of L-838,417 translates into a distinct set of in vivo pharmacological effects. The anxiolytic, sedative, and myorelaxant properties of benzodiazepines are mediated by different GABAA receptor subtypes.[2] By selectively modulating these subtypes, L-838,417 achieves a separation of these effects.

-

Anxiolysis (α₂/α₃-mediated): The partial agonist activity at α₂ and α₃ subunit-containing receptors is believed to mediate the compound's potent anxiolytic effects.[1][7]

-

Lack of Sedation (α₁-sparing): The sedative and hypnotic effects of classical benzodiazepines are primarily mediated by the α₁ subunit.[3][4] L-838,417's antagonist action at this subtype allows it to produce anxiolysis with little to no sedative side effects, a key feature demonstrated in numerous animal studies.[1][3][8]

-

Pain Modulation (α₂/α₃/α₅-mediated): Research has shown that L-838,417 exhibits antinociceptive and anti-inflammatory activity, suggesting a role for α₂, α₃, and α₅ subtypes in modulating pathological pain.[5][6]

Caption: Relationship between GABA-A subtype selectivity and effects.

Experimental Protocols

Characterization of L-838,417 relies on a combination of in vitro and in vivo assays to determine its binding affinity, functional efficacy, and behavioral effects.

Radioligand Displacement Assay (Binding Affinity)

This competitive binding assay determines the affinity (Kᵢ) of L-838,417 for the benzodiazepine binding site.

-

Objective: To quantify the affinity of L-838,417 for specific GABAA receptor subtypes.

-

Principle: The assay measures the ability of unlabeled L-838,417 to displace a radiolabeled ligand (e.g., [³H]flumazenil) that binds with high affinity to the benzodiazepine site.[4][9] The concentration of L-838,417 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the Kᵢ value.

-

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing specific recombinant GABAA receptor subtypes are homogenized in an ice-cold buffer. The homogenate undergoes a series of centrifugations to isolate a membrane pellet rich in GABAA receptors.[9][10] The final pellet is resuspended in an assay buffer, and protein concentration is determined.

-

Assay Setup: In a 96-well plate, triplicate wells are prepared for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of an unlabeled competitor like clonazepam), and competition (membranes + radioligand + serial dilutions of L-838,417).[9]

-

Incubation: The plate is incubated (e.g., 60-90 minutes at 0-4°C) to allow the binding reaction to reach equilibrium.[9]

-

Termination & Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand. Unbound radioligand is washed away with ice-cold buffer.[9]

-

Quantification: Scintillation fluid is added to the filters, and the radioactivity is counted using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. A competition curve is generated by plotting specific binding against the log concentration of L-838,417. The IC₅₀ is determined from this curve and converted to a Kᵢ value using the Cheng-Prusoff equation.

-

Caption: Workflow for a radioligand displacement binding assay.

Patch-Clamp Electrophysiology (Functional Efficacy)

This technique directly measures the functional effect of L-838,417 on GABAA receptor ion channel activity.

-

Objective: To determine if L-838,417 acts as an agonist, antagonist, or inverse agonist at specific receptor subtypes and to quantify its efficacy.

-

Principle: Whole-cell patch-clamp recordings are used to measure the chloride currents that flow through GABAA receptors in response to GABA application.[3] The experiment tests how co-application of L-838,417 modulates the current evoked by a sub-maximal (e.g., EC₂₀) concentration of GABA.[8] Potentiation of the current indicates agonist activity, while inhibition indicates inverse agonist activity. No change suggests antagonist activity.

-

Methodology:

-

Cell Preparation: A cell line (e.g., HEK293) is stably transfected to express a specific combination of GABAA receptor subunits (e.g., α₁β₃γ₂).[11]

-

Recording: A single cell is "patched" with a glass micropipette, forming a high-resistance seal. The patch of the membrane is then ruptured to gain electrical access to the entire cell (whole-cell configuration). The cell's membrane potential is clamped at a fixed voltage.

-

Drug Application: A baseline current is established. A concentration of GABA that elicits approximately 20% of the maximal response (EC₂₀) is applied to the cell, and the resulting inward chloride current is recorded.

-

Modulation Test: After a washout period, the GABA EC₂₀ concentration is co-applied with a specific concentration of L-838,417.[12] The change in current amplitude compared to the GABA-only application is measured.

-

Data Analysis: The modulation is expressed as a percentage change from the GABA EC₂₀ current. A concentration-response curve can be generated to determine the potency (EC₅₀) and maximal efficacy of L-838,417 at that receptor subtype.

-

Caption: Workflow for an electrophysiology (patch-clamp) experiment.

In Vivo Behavioral Assessment (Anxiolytic Effects)

A variety of animal models are used to assess the anxiolytic-like properties of compounds. The elevated plus maze is a standard and widely used paradigm.

-

Objective: To evaluate the anxiolytic or anxiogenic effects of L-838,417 in rodents.

-

Principle: The test uses an elevated, plus-shaped apparatus with two open and two enclosed arms.[13][14] The open arms are more anxiety-inducing for rodents. Anxiolytic compounds, like L-838,417, are expected to increase the proportion of time spent and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.[15]

-

Methodology:

-

Animal Dosing: Rats or mice are administered L-838,417 (e.g., via intraperitoneal injection) or a vehicle control at a set time (e.g., 30 minutes) before testing.[16] Doses in rat studies have ranged from 0.5 to 4.0 mg/kg.[16][17]

-

Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set duration (e.g., 5-10 minutes).

-

Data Collection: The session is typically recorded by an overhead video camera. Software is used to track the animal's movement and score key behaviors.

-

Parameters Measured:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total distance traveled (as a measure of general locomotor activity, to rule out sedation or hyperactivity).[17]

-

-

Data Analysis: The data from the L-838,417-treated group is compared to the vehicle control group using appropriate statistical tests. A significant increase in open arm exploration without a significant change in total locomotion is indicative of an anxiolytic effect.

-

Caption: Logical basis of the Elevated Plus Maze (EPM) test for anxiety.

Conclusion

L-838,417 is a sophisticated pharmacological tool whose mechanism of action is defined by its high-affinity binding to the benzodiazepine site of GABAA receptors and its unique profile of subtype-selective efficacy. It acts as a partial agonist at α₂, α₃, and α₅ subunits while sparing the α₁ subunit, a combination that produces potent anxiolytic and analgesic effects without confounding sedation. The experimental methodologies detailed herein—radioligand binding, patch-clamp electrophysiology, and in vivo behavioral models—are fundamental to characterizing such compounds and have been pivotal in establishing L-838,417 as a benchmark for the development of novel, safer anxiolytics and for advancing our understanding of the complex pharmacology of the GABAergic system.

References

- 1. L-838,417 - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Anxiogenic properties of an inverse agonist selective for α3 subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. L-838,417 | GABAA Receptors | Tocris Bioscience [tocris.com]

- 7. researchgate.net [researchgate.net]

- 8. Evidence for a Significant Role of α3-Containing GABAA Receptors in Mediating the Anxiolytic Effects of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. PDSP - GABA [kidbdev.med.unc.edu]

- 11. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jddtonline.info [jddtonline.info]

- 15. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anxiolytic effects of the GABA(A) receptor partial agonist, L-838,417: impact of age, test context familiarity, and stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anxiolytic effects of the GABAA receptor partial agonist, L-838,417: Impact of age, test context familiarity, and stress - PMC [pmc.ncbi.nlm.nih.gov]

L-838,417: A Technical Guide to its GABAA Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-838,417 is a novel non-benzodiazepine compound that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. It exhibits a unique subtype selectivity profile, which has generated significant interest in its potential as a therapeutic agent with an improved side-effect profile compared to classical benzodiazepines. This technical guide provides an in-depth overview of the core pharmacological characteristics of L-838,417, focusing on its binding affinity and functional efficacy at different GABAA receptor subtypes. Detailed experimental methodologies are provided for the key assays used in its characterization, and its mechanism of action is illustrated through signaling pathway and experimental workflow diagrams.

Data Presentation

The subtype selectivity of L-838,417 is defined by its differential binding affinity and functional efficacy at various GABAA receptor α subunits. The following tables summarize the key quantitative data from in vitro pharmacological studies.

Table 1: Binding Affinity of L-838,417 at Human Recombinant GABAA Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki, nM) |

| α1β3γ2 | 0.79[1] |

| α2β3γ2 | 0.67[1] |

| α3β3γ2 | 0.67[1] |

| α5β3γ2 | 2.25[1] |

Data from radioligand binding assays using [3H]-Ro 15-1788.

Table 2: Functional Efficacy of L-838,417 at Human Recombinant GABAA Receptor Subtypes

| Receptor Subtype | Efficacy (% Potentiation of GABA Response) | Classification |

| α1β3γ2 | No significant potentiation | Antagonist / Negative Allosteric Modulator[2][3] |

| α2β3γ2 | Partial Agonist | Partial Positive Allosteric Modulator[2] |

| α3β3γ2 | Partial Agonist | Partial Positive Allosteric Modulator[2] |

| α5β3γ2 | Partial Agonist | Partial Positive Allosteric Modulator[2] |

Efficacy is expressed as the potentiation of the GABA EC20 response. L-838,417 displays partial agonism at α2, α3, and α5 subtypes, while acting as an antagonist or negative allosteric modulator at the α1 subtype.[2][3]

Experimental Protocols

The characterization of L-838,417's subtype selectivity relies on two primary in vitro experimental techniques: radioligand binding assays and two-electrode voltage-clamp electrophysiology.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of L-838,417 for different GABAA receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing specific human recombinant GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are cultured and harvested.

-

Cells are homogenized in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous substances. The final pellet is resuspended in assay buffer.

-

-

Binding Assay:

-

Competition binding assays are performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of a radioligand that binds to the benzodiazepine site of the GABAA receptor (e.g., [3H]-Ro 15-1788 or [3H]-flumazenil) at a concentration close to its Kd.

-

Increasing concentrations of the unlabeled competitor drug (L-838,417).

-

The prepared cell membranes.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM diazepam).

-

The mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at 4°C).

-

-

Data Acquisition and Analysis:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The concentration of L-838,417 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage-Clamp Electrophysiology

Objective: To determine the functional efficacy (potentiation of GABA-evoked currents) of L-838,417 at different GABAA receptor subtypes.

Methodology:

-

Oocyte Preparation and Receptor Expression:

-

Oocytes are harvested from Xenopus laevis frogs.

-

The oocytes are injected with cRNAs encoding the specific α, β, and γ subunits of the desired human GABAA receptor subtypes.

-

The injected oocytes are incubated for 2-7 days to allow for receptor expression in the oocyte membrane.

-

-

Electrophysiological Recording:

-

An oocyte expressing the target GABAA receptor subtype is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.

-

The oocyte is impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential (e.g., -70 mV).

-

GABA, the natural agonist, is applied to the oocyte at a concentration that elicits a submaximal response (typically the EC20, the concentration that produces 20% of the maximal response). This establishes a baseline GABA-evoked current.

-

After establishing a stable baseline, L-838,417 is co-applied with GABA at various concentrations.

-

-

Data Acquisition and Analysis:

-

The potentiation of the GABA-evoked current by L-838,417 is measured as the percentage increase in the current amplitude compared to the baseline GABA response.

-

Concentration-response curves for L-838,417 are generated by plotting the percentage potentiation against the logarithm of the L-838,417 concentration.

-

The maximal potentiation (Emax) and the concentration of L-838,417 that produces 50% of the maximal potentiation (EC50) can be determined from the concentration-response curve using non-linear regression analysis.

-

To determine if L-838,417 is a full or partial agonist, its maximal potentiation is compared to that of a full agonist, such as diazepam.

-

Mandatory Visualizations

GABAergic Synaptic Transmission

References

- 1. L-838,417 | GABAA Receptors | Tocris Bioscience [tocris.com]

- 2. Anxiolytic effects of the GABAA receptor partial agonist, L-838,417: Impact of age, test context familiarity, and stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anxiogenic properties of an inverse agonist selective for α3 subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of L-838,417: A Subtype-Selective GABA-A Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-838,417 is a structurally distinct, non-benzodiazepine modulator of the γ-aminobutyric acid type A (GABA-A) receptor, developed by Merck, Sharp and Dohme.[1] It exhibits a unique pharmacological profile characterized by high binding affinity to several GABA-A receptor subtypes but with differential functional efficacy. Specifically, it acts as a partial agonist at the α2, α3, and α5 subunits while demonstrating antagonist or negative allosteric modulator properties at the α1 subunit.[1][2][3] This subtype-selectivity confers a non-sedative anxiolytic profile, making L-838,417 a valuable research tool for dissecting the in vivo functions of GABA-A receptor subtypes and a lead compound for the development of novel therapeutics with improved side-effect profiles.[2][4] This technical guide provides an in-depth overview of the pharmacological properties of L-838,417, including its binding affinity, functional efficacy, and in vivo effects, supported by detailed experimental protocols and visual representations of its mechanism of action.

Introduction: The GABA-A Receptor and Subtype Selectivity

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[4] It is a pentameric ligand-gated ion channel composed of a combination of different subunits (e.g., α, β, γ).[3] The specific subunit composition determines the receptor's pharmacological and physiological properties. The benzodiazepine binding site, located at the interface of the α and γ subunits, is a key target for drugs that modulate GABAergic neurotransmission.[2]

Classical benzodiazepines, such as diazepam, are non-selective positive allosteric modulators, enhancing the effect of GABA at multiple α-subunit-containing receptors (α1, α2, α3, and α5).[2] This non-selectivity is responsible for their broad spectrum of clinical effects, including anxiolysis, sedation, myorelaxation, and anticonvulsant activity. However, it also contributes to undesirable side effects like sedation, amnesia, and dependence, which are primarily mediated by the α1 subunit.[4][5]

The development of subtype-selective modulators like L-838,417 represents a significant advancement in GABAergic pharmacology. By selectively targeting α subunits associated with anxiolysis (α2 and α3) while sparing the sedative-hypnotic effects of the α1 subunit, these compounds offer the potential for a more favorable therapeutic window.[2][4][6]

Binding Affinity of L-838,417

L-838,417 demonstrates high affinity for multiple GABA-A receptor subtypes containing α1, α2, α3, and α5 subunits. Quantitative binding data, typically determined through radioligand binding assays, are summarized in the table below.

| GABA-A Receptor Subtype | Binding Affinity (Ki, nM) |

| α1β3γ2 | 0.79[7][8] |

| α2β3γ2 | 0.67[7][8] |

| α3β3γ2 | 0.67[7] or 1.67[8] |

| α4β3γ2 | 267[8] |

| α5β3γ2 | 2.25[7][8] |

| α6β3γ2 | 2183[8] |

Table 1: Binding Affinities of L-838,417 for Human Recombinant GABA-A Receptor Subtypes. Ki values represent the equilibrium dissociation constant and are inversely proportional to binding affinity.

Functional Efficacy at GABA-A Receptor Subtypes

The defining characteristic of L-838,417 is its functional selectivity, where it exhibits different effects at various receptor subtypes despite high binding affinity. Electrophysiological studies, such as whole-cell patch-clamp recordings from cells expressing recombinant GABA-A receptors, have elucidated this profile.

| GABA-A Receptor Subtype | Efficacy |

| α1β3γ2 | Antagonist / Negative Allosteric Modulator[1][9] |

| α2β3γ2 | Partial Agonist[1][2] |

| α3β3γ2 | Partial Agonist[1][2] |

| α5β3γ2 | Partial Agonist[1][2] |

Table 2: Functional Efficacy of L-838,417 at Different GABA-A Receptor Subtypes.

This "α1-sparing" profile is crucial to its non-sedative anxiolytic effects.[7] While it binds to the α1 subunit, it does not potentiate the action of GABA at this receptor, thereby avoiding the sedative and hypnotic effects associated with classical benzodiazepines.[2][4]

In Vivo Pharmacological Profile

The unique in vitro profile of L-838,417 translates to a distinct set of in vivo effects observed in various animal models.

Anxiolytic Effects

L-838,417 consistently demonstrates anxiolytic-like effects in a range of behavioral paradigms in rodents and primates.[9][10] For instance, in the social interaction test in rats, L-838,417 has been shown to reverse anxiety-like behavior induced by unfamiliar environments or stress.[9][11] Anxiolytic effects in adult rats have been observed at doses of 1.0 mg/kg.[9][11]

Lack of Sedation

A key feature of L-838,417 is the absence of sedative effects at anxiolytic doses.[2] This is attributed to its antagonist activity at the α1 GABA-A receptor subtype, which is known to mediate the sedative properties of benzodiazepines.[4][5] While some studies have noted locomotor-suppressing effects at higher doses, these are generally separable from its anxiolytic activity.[9]

Antinociceptive and Anti-inflammatory Activity

Beyond its anxiolytic properties, L-838,417 has also been shown to possess antinociceptive and anti-inflammatory effects in preclinical models of pain.[7][12] Positive modulation of α2 and α3 GABA-A receptors in the spinal cord is thought to contribute to its analgesic properties in models of inflammatory and neuropathic pain.[12][13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of L-838,417 and a typical workflow for its characterization.

Figure 1: Mechanism of L-838,417 at the GABA-A Receptor. L-838,417 binds to the benzodiazepine site on the α subunit, allosterically modulating the receptor's response to GABA.

Figure 2: Experimental Workflow for Pharmacological Profiling. A logical flow from in vitro characterization to in vivo testing of compounds like L-838,417.

Detailed Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted from standard methods for determining the binding affinity of a compound to specific GABA-A receptor subtypes.[14]

-

Objective: To determine the equilibrium dissociation constant (Ki) of L-838,417 for various human recombinant GABA-A receptor subtypes.

-

Materials:

-

Cell membranes from HEK293 or L(tk-) cells stably transfected with specific human GABA-A receptor subunit combinations (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

-

Radioligand: [³H]Flumazenil or another suitable benzodiazepine site radioligand.[2]

-

Non-specific binding control: Diazepam (10 µM) or another high-affinity non-labeled ligand.

-

Test compound: L-838,417 at various concentrations.

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation counter and vials.

-

-

Procedure:

-

Prepare cell membrane suspensions in assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of L-838,417.

-

For determining non-specific binding, a separate set of wells will contain the membrane, radioligand, and a high concentration of a non-labeled competitor.

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of L-838,417 by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of L-838,417 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the method to assess the functional efficacy of L-838,417 at recombinant GABA-A receptors.[15][16]

-

Objective: To determine if L-838,417 acts as an agonist, antagonist, or inverse agonist at specific GABA-A receptor subtypes and to quantify its efficacy.

-

Materials:

-

HEK293 or other suitable cells expressing the desired GABA-A receptor subtype.

-

Patch-clamp rig with amplifier, micromanipulators, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

-

Internal pipette solution (e.g., containing KCl or CsCl, MgCl₂, EGTA, HEPES, ATP).

-

GABA solution.

-

L-838,417 solution.

-

-

Procedure:

-

Culture the transfected cells on coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull a patch pipette with a resistance of 3-5 MΩ and fill it with the internal solution.

-

Under visual guidance, approach a single cell with the pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current response.

-

Co-apply the same concentration of GABA with varying concentrations of L-838,417.

-

Measure the potentiation or inhibition of the GABA-evoked current by L-838,417.

-

Efficacy is often expressed as a percentage of the maximal potentiation induced by a full agonist like diazepam.

-

Social Interaction Test in Rats

This is a widely used behavioral model to assess anxiety-like behavior and the anxiolytic effects of drugs.[9][11]

-

Objective: To evaluate the anxiolytic-like effects of L-838,417 in rats.

-

Animals: Adult male Sprague-Dawley rats.[9]

-

Apparatus: A dimly lit, open-field arena.

-

Procedure:

-

Habituate the rats to the testing room for at least 60 minutes before the experiment.

-

Administer L-838,417 (e.g., 0.5, 1.0, 2.0, 4.0 mg/kg, i.p.) or vehicle to the experimental animals.[9][11]

-

After a 30-minute pre-treatment period, place two unfamiliar, weight-matched rats (one treated, one untreated partner) in the arena for a 10-minute session.[9][11]

-

Videotape the session for later behavioral scoring.

-

Score behaviors such as time spent in social interaction (e.g., sniffing, grooming, following), locomotor activity (e.g., line crossings), and measures of anxiety (e.g., time spent in the center vs. periphery of the arena).

-

An increase in social interaction time without a significant increase in general locomotor activity is indicative of an anxiolytic effect.

-

Conclusion

L-838,417 possesses a distinctive pharmacological profile as a GABA-A receptor modulator with subtype-selective efficacy. Its ability to produce anxiolysis without the sedative effects typical of classical benzodiazepines underscores the importance of the α1 subunit in mediating sedation. This compound has been instrumental in advancing our understanding of the specific roles of different GABA-A receptor subtypes in complex behaviors. The detailed pharmacological data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of GABAergic neurotransmission and developing novel therapeutics for anxiety and other neurological disorders.

References

- 1. L-838,417 - Wikipedia [en.wikipedia.org]

- 2. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Sedative but not anxiolytic properties of benzodiazepines are mediated by the GABA(A) receptor alpha1 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GABAA receptor subtype-selective modulators. I. α2/α3-selective agonists as non-sedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-838,417 | GABAA Receptors | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Anxiolytic effects of the GABAA receptor partial agonist, L-838,417: Impact of age, test context familiarity, and stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anxiolytic effects of the GABA(A) receptor partial agonist, L-838,417: impact of age, test context familiarity, and stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Comparison of the α2/3/5 Selective Positive Allosteric Modulators L-838,417 and TPA023 in Preclinical Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 14. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 15. GABA A receptor subtype selectivity underlying selective anxiolytic effect of baicalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Use of electrophysiological methods in the study of recombinant and native neuronal ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

L-838,417: A Subtype-Selective Nonbenzodiazepine Anxiolytic

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

L-838,417 is a novel nonbenzodiazepine anxiolytic agent that exhibits a unique mechanism of action at the γ-aminobutyric acid type A (GABA-A) receptor. Unlike classical benzodiazepines, L-838,417 demonstrates subtype-selectivity, acting as a partial agonist at the α2, α3, and α5 subunits, while concurrently displaying antagonist or inverse agonist properties at the α1 subunit. This profile suggests a promising therapeutic window for anxiolysis with a reduced liability for the sedative and ataxic side effects commonly associated with non-selective GABA-A receptor modulators. This document provides a comprehensive overview of the preclinical data on L-838,417, including its binding affinity, in vivo efficacy, and detailed experimental protocols to facilitate further research and development in the field of anxiolytic therapeutics.

Mechanism of Action

L-838,417 is a positive allosteric modulator of the GABA-A receptor, binding to the benzodiazepine site. Its distinct pharmacological profile stems from its differential efficacy at various α subunits of the GABA-A receptor. It acts as a partial agonist at α2, α3, and α5-containing receptors, enhancing the effect of GABA, which is believed to mediate its anxiolytic properties.[1] Crucially, it has negligible efficacy at the α1 subunit, the subtype primarily associated with the sedative effects of classical benzodiazepines.[2] This α1-sparing profile is a key feature that positions L-838,417 as a potentially non-sedating anxiolytic.

Quantitative Data

The following tables summarize the binding affinities and in vivo behavioral effects of L-838,417.

Table 1: Binding Affinity (Ki) of L-838,417 for Human GABA-A Receptor Subtypes [3][4]

| Receptor Subtype | Ki (nM) |

| α1β3γ2 | 0.79 |

| α2β3γ2 | 0.67 |

| α3β3γ2 | 0.67 |

| α5β3γ2 | 2.25 |

Table 2: In Vivo Anxiolytic Effects of L-838,417 in Rodent Models [5][6]

| Animal Model | Species | Dosing (mg/kg, i.p.) | Observed Anxiolytic Effect |

| Social Interaction Test | Rat (Adult) | 1.0 | Increased social interaction |

| Social Interaction Test | Rat (Adolescent) | 2.0 | Reduced social avoidance |

| Social Interaction Test (Post-Stress) | Rat (Adult & Adolescent) | 0.5 | Reversed stress-induced social avoidance |

| Elevated Plus Maze | Not Specified | Not Specified | Anxiolytic-like effects reported |

| Conflict Test | Not Specified | Not Specified | Anxiolytic-like effects reported |

Experimental Protocols

Receptor Binding Assay

A detailed protocol for determining the binding affinity of a test compound like L-838,417 to different GABA-A receptor subtypes is outlined below.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound at specific GABA-A receptor subtypes.

Materials:

-

Cell membranes from L(tk-) cells stably expressing human recombinant GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

-

Radioligand: [3H]Ro 15-1788 (flumazenil).

-

Non-specific binding control: Clonazepam (1 µM).

-

Test compound (L-838,417) at various concentrations.

-

Incubation buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, combine the cell membranes, [3H]Ro 15-1788, and either buffer, the test compound, or the non-specific binding control.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vivo Receptor Occupancy

This protocol describes a method to determine the in vivo occupancy of benzodiazepine receptors in the brain by L-838,417.

Objective: To quantify the percentage of benzodiazepine receptors occupied by L-838,417 in the brain at different doses.

Materials:

-

Rodents (rats or mice).

-

L-838,417 at various doses.

-

Radiotracer: [3H]Ro 15-1788 (flumazenil).

-

Vehicle for drug administration.

-

Brain tissue homogenization buffer.

-

Scintillation counter.

Procedure:

-

Administer L-838,417 or vehicle to the animals via the desired route (e.g., intraperitoneal).

-

After a specific pretreatment time, administer a tracer dose of [3H]Ro 15-1788 intravenously.

-

At a defined time point after radiotracer administration, euthanize the animals and rapidly dissect the brain.

-

Homogenize the brain tissue in buffer.

-

Measure the radioactivity in the brain homogenates using a scintillation counter.

-

To determine non-specific binding, a separate group of animals is pretreated with a high dose of a non-labeled benzodiazepine antagonist (e.g., flumazenil) before the radiotracer injection.

-

Calculate specific binding by subtracting the non-specific binding from the total binding in the vehicle-treated group.

-

Calculate receptor occupancy at each dose of L-838,417 as the percentage reduction in specific binding compared to the vehicle-treated group.

Electrophysiology (Whole-Cell Patch Clamp)

This protocol outlines the general procedure for assessing the functional activity of L-838,417 at different GABA-A receptor subtypes using whole-cell patch-clamp electrophysiology.

Objective: To characterize the modulatory effect of L-838,417 on GABA-evoked currents in cells expressing specific GABA-A receptor subtypes.

Materials:

-

Cell line (e.g., L(tk-) or HEK293 cells) stably or transiently expressing specific human GABA-A receptor subunit combinations (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

-

External and internal recording solutions.

-

Patch pipettes.

-

Patch-clamp amplifier and data acquisition system.

-

GABA.

-

L-838,417 at various concentrations.

Procedure:

-

Culture the cells expressing the desired GABA-A receptor subtype.

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC20) to establish a baseline response.

-

Co-apply GABA with various concentrations of L-838,417.

-

Measure the potentiation or inhibition of the GABA-evoked current by L-838,417.

-

Construct concentration-response curves to determine the efficacy (as a percentage of the maximal response to a full agonist like diazepam) and potency (EC50) of L-838,417 at each receptor subtype. Note: Specific concentrations of L-838,417 used in published studies to determine relative efficacy values were not fully detailed in the reviewed literature.

Social Interaction Test

This behavioral assay is used to assess the anxiolytic effects of compounds in rodents.

Objective: To evaluate the effect of L-838,417 on social behavior in rats, which is sensitive to anxiety levels.

Materials:

-

Male Sprague-Dawley rats (adolescent and adult).

-

Test arena (e.g., a brightly lit, unfamiliar open field).

-

L-838,417 at various doses (e.g., 0, 0.5, 1.0, 2.0, 4.0 mg/kg).

-

Vehicle control.

-

Video recording and analysis software.

Procedure:

-

House the rats in pairs for a period before testing.

-

On the test day, administer L-838,417 or vehicle intraperitoneally to both rats in a pair.

-

After a 30-minute pretreatment period, place the pair of rats in the test arena.

-

Record the social interaction between the rats for a 10-minute period. Social interaction is defined as sniffing, grooming, following, and tumbling.

-

Analyze the video recordings to quantify the total time spent in social interaction.

-

An increase in social interaction time in the drug-treated group compared to the vehicle group is indicative of an anxiolytic effect.

Elevated Plus Maze

A widely used behavioral test to assess anxiety-like behavior in rodents.

Objective: To determine the anxiolytic potential of L-838,417 by measuring the exploration of open arms in an elevated plus maze.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

-

Rodents (rats or mice).

-

L-838,417 at various doses.

-

Vehicle control.

-

Video tracking software.

Procedure:

-

Administer L-838,417 or vehicle to the animals.

-

After a specified pretreatment time, place the animal in the center of the maze, facing a closed arm.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

-

Anxiolytic activity is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the GABA-A receptor signaling pathway and a typical workflow for preclinical anxiolytic drug testing.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. scispace.com [scispace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-838,417 | GABAA Receptors | Tocris Bioscience [tocris.com]

- 5. Anxiolytic effects of the GABAA receptor partial agonist, L-838,417: Impact of age, test context familiarity, and stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anxiolytic effects of the GABA(A) receptor partial agonist, L-838,417: impact of age, test context familiarity, and stress - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Chemical Structure and Pharmacology of L-838,417

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-838,417 is a non-benzodiazepine anxiolytic agent that exhibits a unique pharmacological profile as a subtype-selective modulator of the γ-aminobutyric acid type A (GABAA) receptor. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and pharmacological activity of L-838,417. Detailed experimental protocols for its characterization and diagrams illustrating its mechanism of action and experimental workflows are included to support further research and development.

Chemical Structure and Physicochemical Properties

L-838,417 is a complex heterocyclic molecule with the systematic IUPAC name 3-(2,5-Difluorophenyl)-7-(1,1-dimethylethyl)-6-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-1,2,4-triazolo[4,3-b]pyridazine[1]. Its chemical structure is characterized by a triazolopyridazine core, substituted with a difluorophenyl group, a tert-butyl group, and a methyl-triazole methoxy side chain.

Below is a 2D representation of the chemical structure of L-838,417.

Caption: 2D Chemical Structure of L-838,417.

Table 1: Chemical Identifiers and Physicochemical Properties of L-838,417

| Property | Value | Reference |

| IUPAC Name | 3-(2,5-Difluorophenyl)-7-(1,1-dimethylethyl)-6-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-1,2,4-triazolo[4,3-b]pyridazine | [1] |

| Chemical Formula | C₁₉H₁₉F₂N₇O | [1] |

| Molar Mass | 399.406 g/mol | [1] |

| SMILES | CN1N=CN=C1COC2=C(C(=NN=C3C4=C(C=C(C=C4F)F)N=N3)N2)C(C)(C)C | [1] |

| InChI Key | BQDUNOMMYOKHEP-UHFFFAOYSA-N | [1] |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of L-838,417 and similar compounds was first described in the Journal of Medicinal Chemistry in 2005. The synthesis is a multi-step process involving the construction of the triazolopyridazine core followed by the introduction of the various substituents.

Caption: Generalized Synthetic Workflow for L-838,417.

Mechanism of Action: Subtype-Selective GABAA Receptor Modulation

L-838,417 exerts its effects by acting as a positive allosteric modulator at the benzodiazepine binding site of specific GABAA receptor subtypes. Unlike classical benzodiazepines, it displays a unique selectivity profile. It acts as a partial agonist at the α2, α3, and α5 subtypes, while functioning as a negative allosteric modulator (or antagonist) at the α1 subtype[1]. It has little to no affinity for the α4 and α6 subtypes[1]. This subtype selectivity is believed to be the basis for its anxiolytic effects with a reduced sedative and amnestic side-effect profile, as sedation is primarily mediated by the α1 subtype[2].

Caption: Mechanism of Action of L-838,417 at GABA-A Receptor Subtypes.

Quantitative Pharmacological Data

The binding affinity of L-838,417 for various human GABAA receptor subtypes has been determined through radioligand binding assays.

Table 2: Binding Affinities (Ki) of L-838,417 for Human GABAA Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| α1β3γ2 | 0.79 | [3] |

| α2β3γ2 | 0.67 | [3] |

| α3β3γ2 | 0.67 | [3] |

| α5β3γ2 | 2.25 | [3] |

Experimental Protocols

GABAA Receptor Binding Assay (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound like L-838,417 for different GABAA receptor subtypes.

Caption: General Workflow for a GABA-A Receptor Binding Assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 cells) stably expressing specific combinations of human GABAA receptor subunits (e.g., α1β3γ2, α2β3γ2, etc.).

-

Binding Assay:

-

Incubate the prepared membranes with a constant concentration of a suitable radioligand (e.g., [3H]flunitrazepam) and a range of concentrations of the test compound (L-838,417).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., diazepam).

-

The incubation is carried out in an appropriate buffer (e.g., 50 mM Tris-citrate, pH 7.1) at 4°C for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of L-838,417 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Assessment of Anxiolytic Activity (Rat Social Interaction Test)

This protocol details a method to assess the anxiolytic-like effects of L-838,417 in rats using a modified social interaction test[4].

Caption: Workflow for the Rat Social Interaction Test of Anxiolytic Activity.

Methodology:

-

Animals: Male Sprague-Dawley rats are used.

-

Drug Administration: L-838,417 is dissolved in a suitable vehicle (e.g., 2-Hydroxypropyl-β-cyclodextrin solution) and administered intraperitoneally (i.p.) at various doses (e.g., 0, 0.5, 1.0, 2.0, 4.0 mg/kg)[4].

-

Test Procedure:

-

Thirty minutes after injection, the experimental rat is placed in a novel, brightly lit open-field arena.

-

After a 30-minute habituation period, an unfamiliar, weight-matched male rat is introduced into the arena.

-

The social interaction between the two rats is recorded for 10 minutes.

-

-

Behavioral Analysis: The duration of active social interaction (e.g., sniffing, following, grooming the partner) is scored by a trained observer who is blind to the treatment conditions.

-

Data Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if L-838,417 significantly increases the time spent in social interaction compared to the vehicle control group, which is indicative of an anxiolytic effect. In adult rats, an anxiolytic effect was observed at a dose of 1.0 mg/kg[5].

Conclusion

L-838,417 represents a significant development in the field of GABAergic pharmacology. Its unique subtype-selectivity offers a promising avenue for the development of anxiolytic drugs with an improved side-effect profile compared to classical benzodiazepines. The detailed information on its chemical structure, properties, and experimental characterization provided in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into its synthesis and clinical potential is warranted.

References

- 1. L-838,417 - Wikipedia [en.wikipedia.org]

- 2. Sedative but not anxiolytic properties of benzodiazepines are mediated by the GABA(A) receptor alpha1 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence for a Significant Role of α3-Containing GABAA Receptors in Mediating the Anxiolytic Effects of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anxiolytic effects of the GABA(A) receptor partial agonist, L-838,417: impact of age, test context familiarity, and stress - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity of L-838,417 for GABAA Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and functional profile of L-838,417, a subtype-selective partial agonist for the γ-aminobutyric acid type A (GABAA) receptor. The information is curated for professionals in neuroscience research and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Introduction

L-838,417 is a non-benzodiazepine compound that acts as a positive allosteric modulator of GABAA receptors with a unique subtype selectivity profile.[1] It was developed by Merck, Sharp and Dohme and is primarily used as a research tool to investigate the distinct physiological roles of different GABAA receptor subtypes.[1] Notably, it exhibits partial agonist activity at the α2, α3, and α5 subunits, while acting as an antagonist or negative allosteric modulator at the α1 subunit.[1][2][3] This profile confers anxiolytic properties without the sedative effects typically associated with non-selective benzodiazepines, which are primarily mediated by the α1 subunit.[1][3]

Quantitative Binding Affinity Data

The binding affinity of L-838,417 for various GABAA receptor subtypes has been characterized through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with lower values indicating higher affinity. The following table summarizes the Ki values of L-838,417 for different human GABAA receptor α subunits, typically co-expressed with β3 and γ2 subunits in cell lines.

| GABAA Receptor Subtype | Ki (nM) | Reference |

| α1β3γ2 | 0.79 | [4][5] |

| α2β3γ2 | 0.67 | [4][5] |

| α3β3γ2 | 0.67 - 1.67 | [4][5] |

| α4β3γ2 | 267 | [5] |

| α5β3γ2 | 2.25 | [4][5] |

| α6β3γ2 | 2183 | [5] |

Experimental Protocols

The characterization of L-838,417's interaction with GABAA receptors involves two primary experimental techniques: radioligand binding assays to determine binding affinity and electrophysiological recordings to assess functional activity.

3.1. Radioligand Binding Assay (Competition Assay)

This method is used to determine the binding affinity (Ki) of an unlabeled compound (L-838,417) by measuring its ability to displace a radiolabeled ligand from the receptor.

-

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or L(tk-)) stably expressing specific recombinant human GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, etc.).[6]

-

Radioligand: A radiolabeled ligand that binds to the benzodiazepine site of the GABAA receptor, such as [3H]Ro 15-1788 (flumazenil).[7][8]

-

Test Compound: L-838,417 dissolved in a suitable solvent like DMSO.[4]

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) is commonly used.[8]

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the same site (e.g., diazepam or cold flumazenil) to determine non-specific binding.

-

Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

-

-

Procedure:

-

Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand (typically around its Kd value), and varying concentrations of L-838,417 is prepared in the assay buffer.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium. The incubation time and temperature can vary, for example, 35 minutes at 30°C.[8]

-

Separation: The bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.[9]

-

Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.[9]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC50 value of L-838,417, which is the concentration required to displace 50% of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

3.2. Two-Electrode Voltage-Clamp Electrophysiology

This technique is used to measure the functional effect of L-838,417 on the GABAA receptor ion channel activity in response to GABA. It allows for the determination of whether the compound is an agonist, antagonist, or allosteric modulator.

-

Materials:

-

Oocytes or Mammalian Cells: Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific GABAA receptor subtypes.[6]

-

GABA Solution: A solution of γ-aminobutyric acid, the natural agonist for the GABAA receptor.

-

Test Compound Solution: A solution of L-838,417.

-

Recording Equipment: A two-electrode voltage-clamp amplifier, microelectrodes, and a perfusion system.

-

-

Procedure:

-

Cell Preparation: Oocytes are injected with cRNAs encoding the desired GABAA receptor subunits. Mammalian cells are transiently or stably transfected with plasmids containing the subunit cDNAs.

-

Electrode Impalement: The cell is impaled with two microelectrodes, one for voltage sensing and the other for current injection. The membrane potential is clamped at a specific holding potential (e.g., -60 mV).

-

GABA Application: A baseline response is established by applying a low concentration of GABA (typically the EC20, the concentration that elicits 20% of the maximal response) to the cell via the perfusion system. This will open the GABAA receptor chloride channels and generate an inward current.[6]

-

Co-application of L-838,417: L-838,417 is then co-applied with GABA.

-

Data Recording and Analysis: The change in the current in the presence of L-838,417 is recorded.

-

An increase in the current indicates positive allosteric modulation (potentiation of the GABA response).

-

A decrease in the current suggests negative allosteric modulation.

-

No change in the GABA-evoked current but a reduction in the effect of a known positive modulator would indicate antagonism.

-

-

Signaling Pathways and Experimental Workflows

4.1. L-838,417 Interaction with GABAA Receptors

L-838,417 binds to the benzodiazepine site located at the interface between the α and γ subunits of the GABAA receptor.[10] Its effect on the receptor's function depends on the specific α subunit present. At α2, α3, and α5-containing receptors, it acts as a partial agonist, enhancing the GABA-mediated chloride ion influx, which leads to hyperpolarization of the neuron and reduced excitability.[1][11] Conversely, at α1-containing receptors, it acts as an antagonist, having no efficacy on its own.[1][4]

Caption: L-838,417 allosterically modulates GABAA receptor function.

4.2. Radioligand Binding Assay Workflow

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound like L-838,417.

Caption: Workflow for a competitive radioligand binding assay.

4.3. Electrophysiology Experimental Workflow

This diagram outlines the typical workflow for a two-electrode voltage-clamp experiment to assess the functional activity of a compound at GABAA receptors expressed in Xenopus oocytes or a similar system.

Caption: Workflow for a two-electrode voltage-clamp experiment.

References

- 1. L-838,417 - Wikipedia [en.wikipedia.org]

- 2. Anxiolytic effects of the GABAA receptor partial agonist, L-838,417: Impact of age, test context familiarity, and stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anxiogenic properties of an inverse agonist selective for α3 subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-838,417 | GABAA Receptors | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Rodent pharmacokinetics and receptor occupancy of the GABAA receptor subtype selective benzodiazepine site ligand L-838417 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound D9 | GABA Receptor | TargetMol [targetmol.com]

In Vitro Characterization of L-838,417: A Subtype-Selective GABA-A Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

L-838,417 is a non-benzodiazepine compound that exhibits a unique pharmacological profile at the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides an in-depth overview of the in vitro characteristics of L-838,417, focusing on its binding affinity, functional efficacy, and the experimental methodologies used for its characterization.

Core Compound Profile

L-838,417 is distinguished by its subtype-selective modulation of GABA-A receptors. It acts as a partial agonist at the α2, α3, and α5 subunits, while concurrently demonstrating antagonist or negative allosteric modulator activity at the α1 subunit.[1][2][3] This profile is of significant interest in drug development, as it suggests the potential for anxiolytic effects without the sedative properties commonly associated with non-selective benzodiazepines that activate the α1 subunit.

Quantitative Data Summary

The following tables summarize the key quantitative data for L-838,417's interaction with various GABA-A receptor subtypes.

Table 1: Binding Affinity of L-838,417 for Human GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1β3γ2 | 0.79 |

| α2β3γ2 | 0.67 |

| α3β3γ2 | 1.67 |

| α4β3γ2 | 267 |

| α5β3γ2 | 2.25 |

| α6β3γ2 | 2183 |

Data compiled from MedChemExpress. Note: The specific β and γ subunits used in assays can influence results.

Table 2: Functional Efficacy of L-838,417 at Human GABA-A Receptor Subtypes

| Receptor Subtype | Efficacy (Emax) | Potency (EC50) | Functional Effect |

| α1 | No efficacy | - | Antagonist / Negative Allosteric Modulator |

| α2 | Partial Agonist | - | Positive Allosteric Modulation |

| α3 | Partial Agonist | - | Positive Allosteric Modulation |

| α5 | Partial Agonist | - | Positive Allosteric Modulation |

Qualitative functional effects are well-established.[1][2][3] Quantitative Emax and EC50 values are not consistently reported across publicly available literature and require further specific investigation.

Signaling Pathway and Mechanism of Action

L-838,417 exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, an allosteric binding site distinct from the GABA binding site. As a positive allosteric modulator at α2, α3, and α5 subunits, L-838,417 enhances the effect of GABA, leading to an increased frequency of chloride channel opening.[4] This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[5][6] At the α1 subunit, its antagonist or negative allosteric modulator activity prevents or reduces the potentiation of the GABAergic response.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of compounds like L-838,417. Below are representative protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of L-838,417 for different GABA-A receptor subtypes.

Detailed Methodology:

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells are transiently or stably transfected with the cDNAs encoding the desired α, β, and γ subunits of the GABA-A receptor. After incubation, cells are harvested, and crude cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer.

-

Binding Assay: The binding assay is typically performed in a 96-well plate format. Cell membranes are incubated with a fixed concentration of a suitable radioligand that binds to the benzodiazepine site (e.g., [³H]flunitrazepam or [³H]Ro15-1788) and a range of concentrations of the unlabeled test compound (L-838,417). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine site ligand (e.g., clonazepam).

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification and Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The data are then analyzed using non-linear regression to determine the concentration of L-838,417 that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is employed to measure the functional effects of L-838,417 on GABA-A receptor activity, determining its efficacy (Emax) and potency (EC50).

Detailed Methodology:

-

Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis frogs and injected with a mixture of cRNAs encoding the desired GABA-A receptor subunits. The oocytes are then incubated to allow for the expression and assembly of functional receptors on the cell surface.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a recording solution.

-

Drug Application: A baseline current is established by applying a concentration of GABA that elicits a submaximal response (e.g., EC10-EC20). Subsequently, the oocyte is exposed to the same concentration of GABA co-applied with increasing concentrations of L-838,417.

-

Data Acquisition and Analysis: The potentiation of the GABA-evoked current by L-838,417 is measured. The data are then plotted as a concentration-response curve, and non-linear regression analysis is used to determine the maximal potentiation (Emax) and the concentration of L-838,417 that produces half of the maximal effect (EC50). To determine if L-838,417 has antagonist properties at the α1 subtype, its ability to inhibit the potentiation of the GABA response by a known agonist (e.g., diazepam) is measured.

Conclusion

The in vitro characterization of L-838,417 reveals a compound with a highly selective and nuanced profile at the GABA-A receptor. Its ability to act as a partial agonist at α2, α3, and α5 subunits while antagonizing the α1 subunit provides a strong rationale for its investigation as a non-sedating anxiolytic. The experimental protocols outlined in this guide provide a framework for the continued exploration and characterization of this and other subtype-selective GABA-A receptor modulators. Further research to precisely quantify the functional efficacy (Emax and EC50) at all relevant subtypes will be critical for a comprehensive understanding of its pharmacological profile and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Anxiolytic effects of the GABAA receptor partial agonist, L-838,417: Impact of age, test context familiarity, and stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-838,417 | GABAA Receptors | Tocris Bioscience [tocris.com]

- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

L-838,417: A Subtype-Selective GABA-A Receptor Modulator for Neuronal Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Abstract

L-838,417 is a novel psychoactive compound that acts as a subtype-selective modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. This technical guide provides an in-depth overview of L-838,417, focusing on its mechanism of action, effects on neuronal inhibition, and its potential as a therapeutic agent. We present a comprehensive summary of its binding affinity and functional efficacy at various GABA-A receptor subtypes, detail key experimental protocols for its characterization, and provide visual representations of relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.

Introduction

The GABA-A receptor, a ligand-gated ion channel, plays a crucial role in regulating neuronal excitability. Its potentiation leads to anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. Classical benzodiazepines, which are non-selective positive allosteric modulators of GABA-A receptors, produce their therapeutic effects but are also associated with undesirable side effects such as sedation, amnesia, and dependence. This has driven the development of subtype-selective modulators like L-838,417, which offer the potential for a more favorable side-effect profile.

L-838,417 is a non-benzodiazepine compound that exhibits a unique profile at the benzodiazepine binding site of the GABA-A receptor. It acts as a partial agonist at the α2, α3, and α5 subunits, while being an antagonist at the α1 subunit.[1][2][3] This selectivity is thought to underlie its anxiolytic effects without the sedative properties commonly associated with α1 subunit activation.[3][4][5]

Mechanism of Action and Effects on Neuronal Inhibition

GABA-A receptors are pentameric structures composed of different subunit combinations, with the most common being two α, two β, and one γ subunit. The binding of GABA to its receptor opens an integral chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. L-838,417, by binding to the benzodiazepine site at the interface of the α and γ subunits, allosterically modulates the receptor's function.

As a partial agonist at α2, α3, and α5-containing GABA-A receptors, L-838,417 enhances the effect of GABA at these subtypes, thereby increasing neuronal inhibition.[1] Conversely, as an antagonist at the α1 subtype, it blocks the potentiation of GABAergic currents at these receptors, which are primarily responsible for the sedative effects of classical benzodiazepines.[4][6] This differential activity at various GABA-A receptor subtypes is the key to its "anxio-selective" profile.

Neuronal inhibition can be broadly categorized into two types: phasic and tonic inhibition. Phasic inhibition is mediated by the transient activation of synaptic GABA-A receptors by high concentrations of GABA released into the synaptic cleft.[7] Tonic inhibition, on the other hand, is a persistent inhibitory current generated by the activation of extrasynaptic GABA-A receptors by low ambient concentrations of GABA.[7][8] The specific GABA-A receptor subtypes targeted by L-838,417 are involved in both forms of inhibition, suggesting that this compound can modulate both transient and persistent inhibitory tones in the brain.

Quantitative Data

The following table summarizes the binding affinities (Ki) and functional efficacies of L-838,417 at various human GABA-A receptor subtypes.

| GABA-A Receptor Subtype | Binding Affinity (Ki, nM) | Functional Efficacy |

| α1β3γ2 | 0.79[9][10] | Antagonist / Negligible Efficacy[1] |

| α2β3γ2 | 0.67[9][10] | Partial Agonist[1] |

| α3β3γ2 | 0.67[10] (1.67[9]) | Partial Agonist[1] |

| α4β3γ2 | 267[9] | - |

| α5β3γ2 | 2.25[9][10] | Partial Agonist[1] |

| α6β3γ2 | 2183[9] | - |